molecular formula C12H11ClF3NO2 B2993520 (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034338-90-2

(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2993520
CAS No.: 2034338-90-2
M. Wt: 293.67
InChI Key: AAPGVRPPRCMZIK-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a ketone derivative featuring a 3-chlorophenyl group attached to a methanone moiety, which is further linked to a 3-substituted azetidine ring. The azetidine core (a four-membered nitrogen-containing heterocycle) is functionalized at the 3-position with a 2,2,2-trifluoroethoxy group. The 3-chlorophenyl group contributes aromatic bulk and lipophilicity, which may affect binding affinity in biological systems. While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous structures suggest its relevance in medicinal chemistry, particularly in targeting receptors like cannabinoid CB1 .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(4-9)11(18)17-5-10(6-17)19-7-12(14,15)16/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGVRPPRCMZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step reactions, beginning with the preparation of key intermediates. One common route starts with the chlorination of phenyl ring compounds followed by the introduction of the trifluoroethoxy group under controlled conditions. The azetidine ring is then formed through a cyclization reaction, involving reagents like sodium hydride and appropriate solvents such as dimethylformamide (DMF). The final step involves the formation of the methanone linkage, usually achieved through a Friedel-Crafts acylation reaction using reagents like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction with agents like lithium aluminum hydride can convert the ketone group to secondary alcohols.

  • Substitution: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.

Major Products

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction often results in secondary alcohols.

  • Substitution reactions produce a variety of substituted aromatic compounds, depending on the nucleophile.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is investigated for its potential bioactivity. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and antiviral properties.

Medicine

Pharmacologically, this compound is explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a subject of interest in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a starting material for the production of advanced materials with desirable properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves interactions with various molecular targets. Its biological effects are mediated through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The trifluoroethoxy group contributes to its stability and bioavailability, while the azetidinyl moiety allows for specific interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Core Features Substituents / Functional Groups Molecular Weight Notable Properties / Activities References
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone (Target) Azetidine + methanone 3-Chlorophenyl, 3-(CF₃CH₂O) ~307.7* High lipophilicity (CF₃ group), potential CNS activity inferred from SAR
{3-[(4-Chlorophenyl)(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}(3-hydroxypiperidin-1-yl)methanone Azetidine + methanone + piperidine 4-Chlorophenyl, 2-chloropyridyl, 3-hydroxypiperidinyl 436.3 Dual chloro-substitution; possible enhanced binding via aromatic stacking
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone Acetophenone 3-Cl, 4-F, 2-OH 188.6 Polar due to -OH; m.p. not reported
3-Chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one Azetidin-2-one (β-lactam) 3-Cl, 4-furyl, 3-nitrophenyl ~296.7* Nitro group enhances reactivity; m.p. 154°C
2-({2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)cyclohexan-1,3-dione Cyclohexanedione + phenyl ketone CF₃CH₂O, Cl, SO₂Me ~469.8 Thermodynamically stable crystal form for formulations

*Calculated based on molecular formula.

Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group in the target compound contrasts with morpholinoethyl or simple alkoxy groups in analogues (e.g., cannabinoids in ). The CF₃ group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated ethers, as seen in tembotrione (), where the CF₃ group stabilizes formulations . This group may also reduce cytochrome P450-mediated oxidation, a common issue in drug metabolism.

Chlorophenyl vs. Other Aromatic Groups

The 3-chlorophenyl group in the target compound differs from halogenated aryl groups in (3-Cl-4-F-2-OH-phenyl) and (3-Cl-2,4,6-trihydroxyphenyl). However, hydroxyl groups (e.g., in ’s 2-chloro-1-(2,4-dihydroxyphenyl)ethanone) increase solubility but reduce blood-brain barrier penetration .

Azetidine Core vs. Larger Heterocycles

The azetidine ring’s strain and compact size may confer higher conformational rigidity compared to piperidine or pyrrolidine derivatives (e.g., ’s hydroxypiperidinyl analogue). This rigidity could enhance receptor selectivity, as seen in β-lactam azetidinones (), where ring strain drives reactivity .

Biological Activity

The compound (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known by its IUPAC name (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, is a member of the azetidinone family. This class of compounds has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.

  • Molecular Formula : C14H13ClF3NO2
  • Molecular Weight : 319.71 g/mol
  • CAS Number : 2035018-68-7

Anticancer Activity

Research indicates that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

CompoundCancer TypeMechanism of ActionReference
4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-oneBreast CancerInduces apoptosis
1,4-diaryl-3-chloroazetidin-2-oneBreast Cancer (MCF-7)Inhibits proliferation at nanomolar concentrations
Azetidinone trans-11fColon Cancer (HT-29)Significant anticancer activity

The compound under discussion has shown potential in preclinical studies for similar mechanisms due to its structural analogies with these potent agents.

Antiviral Properties

A subset of azetidinones has demonstrated antiviral activity against various viruses. For example, stereoisomers of azetidinones have been reported to inhibit the replication of human coronaviruses and cytomegalovirus. The compound's trifluoroethoxy group may enhance its bioactivity through improved pharmacokinetic properties.

Antibacterial Activity

Azetidinone derivatives are also recognized for their antibacterial properties. Studies have shown that compounds with an azetidinone skeleton can inhibit bacterial growth effectively. This is particularly relevant in the context of rising antibiotic resistance.

Case Studies

  • Anticancer Efficacy Study : A study evaluated a series of azetidinones against human breast carcinoma cells (MCF-7). The results indicated that compounds with chlorophenyl groups exhibited enhanced antiproliferative effects compared to their non-substituted counterparts.
  • Antiviral Activity Assessment : Another study focused on the antiviral potential of azetidinones against human coronavirus strains. The compound demonstrated a significant reduction in viral replication rates in vitro.

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